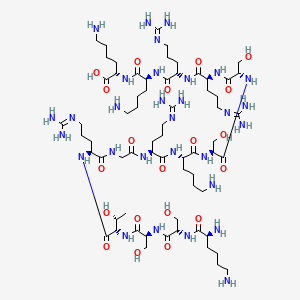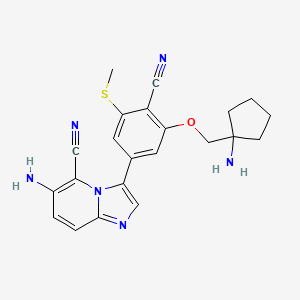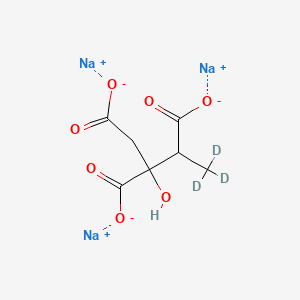
C5a Receptor agonist, mouse, human
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The C5a Receptor agonist, mouse, human is a bioactive peptide derived from the C-terminus of the complement fragment 5 anaphylatoxin (C5a). This compound functions as an agonist for the C5a receptor, playing a crucial role in regulating cellular inflammatory responses. It promotes chemotaxis, leukocyte degranulation, increased vascular permeability, and cytokine production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of the C5a Receptor agonist involves the synthesis of a peptide derived from the C-terminus of the C5a protein. The synthetic route typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
For industrial production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality. The final product is lyophilized to obtain a stable powder form suitable for storage and further use .
Analyse Des Réactions Chimiques
Types of Reactions
The C5a Receptor agonist undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the unfolding of the peptide.
Substitution: Amino acid residues within the peptide can be substituted to modify its activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling reagents like HATU and DIC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered activity, stability, and structural properties. These modifications can enhance the peptide’s therapeutic potential and reduce its immunogenicity .
Applications De Recherche Scientifique
The C5a Receptor agonist has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in modulating immune responses, chemotaxis, and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, sepsis, and autoimmune disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations .
Mécanisme D'action
The C5a Receptor agonist exerts its effects by binding to the C5a receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways. These pathways include the recruitment of β-arrestins, coupling of Gαi proteins, ERK1/2 phosphorylation, calcium mobilization, and Rho activation. These signaling events result in the secretion of cytokines, chemotaxis, and phagocytosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
C5aR1-selective agonists: BM213, BM221.
C5aR2 ligands: Various ligands with immune-activating and immune-dampening functions .
Uniqueness
The C5a Receptor agonist, mouse, human is unique due to its specific binding to the C5a receptor and its ability to modulate a wide range of immune responses. Unlike other similar compounds, it has been extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases .
Propriétés
Formule moléculaire |
C44H72N10O7 |
|---|---|
Poids moléculaire |
853.1 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H72N10O7/c45-23-11-10-20-33(50-38(55)32(46)26-29-14-4-1-5-15-29)42(59)54-25-13-22-37(54)41(58)53-36(28-31-18-8-3-9-19-31)40(57)52-35(27-30-16-6-2-7-17-30)39(56)51-34(43(60)61)21-12-24-49-44(47)48/h1,4-5,14-15,30-37H,2-3,6-13,16-28,45-46H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,60,61)(H4,47,48,49)/t32-,33-,34+,35-,36+,37-/m0/s1 |
Clé InChI |
YYWDMFJVGBBMHS-OWXIHBOWSA-N |
SMILES isomérique |
C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES canonique |
C1CCC(CC1)CC(C(=O)NC(CC2CCCCC2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)


![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)

![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)

![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)

![3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile](/img/structure/B12371517.png)
![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)
![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)
